Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, is a chemical compound with the molecular formula and a molecular weight of 261.721 g/mol. It is characterized by a sulfonyl chloride functional group attached to a benzene ring that is further substituted with an acetylamino group and two methyl groups at the 2 and 4 positions. This compound is notable for its electrophilic properties, making it useful in various
The reactivity of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, is largely due to its sulfonyl chloride group, which is highly electrophilic. It readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. Common reactions include:
These reactions are valuable in synthesizing complex organic molecules and pharmaceuticals .
While specific biological activity data for benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, is limited, compounds containing sulfonyl chloride groups are often explored for their potential in medicinal chemistry. The sulfonamide derivatives formed from this compound may exhibit antibacterial properties, as many sulfonamides are known for their efficacy against bacterial infections. Additionally, the acetylamino group can influence pharmacokinetic properties, enhancing bioavailability and specificity of action .
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, can be synthesized through several methods:
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, finds utility in various fields:
Interaction studies involving benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, focus on its reactivity with nucleophiles. Understanding these interactions helps elucidate its role in forming various chemical structures that could have therapeutic potential. The electrophilic nature of the sulfonyl chloride allows it to react selectively with different nucleophiles, leading to diverse product formations that can be studied for biological activity .
Several compounds share structural similarities with benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzenesulfonyl chloride | 98-09-9 | Basic structure; widely used in organic synthesis |
| 4-Acetamidobenzenesulfonyl chloride | 121-60-8 | Contains acetaminophen moiety; used in pharmaceuticals |
| 4-Methylbenzenesulfonyl chloride | 80-18-2 | Methyl substitution; used in dye manufacturing |
| Benzenesulfonamide | 63-74-1 | Sulfonamide derivative; known for antibacterial properties |
These compounds illustrate the versatility of the benzenesulfonyl functional group while highlighting the unique aspects of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, particularly its specific substitutions that enhance its reactivity and potential applications .